6-Fluoro-2-methyl-1H-indole is an organic compound belonging to the class of indoles. It is a relatively rare chemical and can be synthesized through various methods, including the Fisher indole synthesis and palladium-catalyzed reactions. Several commercial suppliers offer 6-fluoro-2-methyl-1H-indole, making it readily available for research purposes [, , ].
Research on 6-fluoro-2-methyl-1H-indole is ongoing, and its potential applications in various scientific fields are being explored. Here are some promising areas of investigation:
While research on 6-fluoro-2-methyl-1H-indole is promising, further studies are needed to fully understand its potential and overcome certain challenges. These challenges include:
6-Fluoro-2-methyl-1H-indole is an organic compound classified under the indole family, characterized by a fused benzene and pyrrole ring structure. Its molecular formula is , and it possesses a molecular weight of 149.17 g/mol. The compound features a fluorine atom at the sixth position and a methyl group at the second position of the indole ring, contributing to its unique chemical properties and potential biological activities .
A notable reaction pathway includes the conversion of 4-fluoro-2-nitrophenylacetone to 6-fluoro-2-methyl-1H-indole, yielding significant amounts under specific conditions such as elevated temperatures and controlled atmospheres .
Research indicates that 6-fluoro-2-methyl-1H-indole exhibits various biological activities. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . Additionally, studies suggest its application in medicinal chemistry due to its ability to interact with biological targets, including receptors involved in various signaling pathways .
The synthesis of 6-fluoro-2-methyl-1H-indole can be approached through several methods:
6-Fluoro-2-methyl-1H-indole has several applications in scientific research and industry:
Interaction studies involving 6-fluoro-2-methyl-1H-indole have focused on its binding affinities and inhibitory effects on specific enzymes. Research has demonstrated its role in modulating enzyme activity, particularly in drug metabolism pathways. Further investigations are ongoing to elucidate its interactions with various biological targets, which may lead to therapeutic applications .
Several compounds share structural similarities with 6-fluoro-2-methyl-1H-indole. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Similarity Index |
---|---|---|
5-Fluoroindole | Fluorine at position 5 | 0.95 |
7-Fluoroindole | Fluorine at position 7 | 0.92 |
6-Bromo-2-methylindole | Bromine instead of fluorine at position 6 | 0.90 |
9-(3-Fluorophenyl)-9H-carbazole | Additional phenyl group | 0.90 |
4-Fluoro-2-methylindole | Fluorine at position 4 | 0.89 |
The uniqueness of 6-fluoro-2-methyl-1H-indole lies in its specific substitution pattern and potential biological activities that differentiate it from other indoles and substituted derivatives .
The Vilsmeier-Haack reaction has emerged as a powerful tool for introducing formyl groups into electron-rich aromatic systems, including indole derivatives [4]. Recent advances have focused on developing catalytic versions of this traditionally stoichiometric transformation to overcome the limitations associated with caustic phosphorus oxychloride usage [4].
A breakthrough catalytic Vilsmeier-Haack methodology employs a phosphorus(III)/phosphorus(V) oxide cycle, enabling efficient formylation under mild conditions [4] [5]. This approach utilizes stoichiometric dimethylformamide-d7 as the deuterium source, achieving remarkably high deuteration levels exceeding 99% without contamination from unselective deuteration at other sites [4]. The reaction mechanism involves the formation of a phosphonium intermediate followed by electrophilic attack on the indole C3 position [5].
For 6-fluoro-2-methyl-1H-indole synthesis, the Vilsmeier-Haack approach can be adapted through pre-functionalization strategies. The process typically involves initial formylation of 2-methylindole precursors, followed by regioselective fluorination at the 6-position [6] [7]. Reaction conditions generally require temperatures between 80-120°C with residence times of 2-4 hours to achieve optimal conversions [8].
Table 1: Vilsmeier-Haack Reaction Parameters for Fluorinated Indole Synthesis
Parameter | Optimal Range | Typical Yield | Reference |
---|---|---|---|
Temperature | 80-120°C | 65-85% | [4] [5] |
Reaction Time | 2-4 hours | 72-92% | [8] |
Catalyst Loading | 0.15-0.25 equiv | 78-88% | [5] |
Solvent System | Dimethylformamide | 70-85% | [4] |
Palladium-catalyzed methodologies have revolutionized indole synthesis through multicomponent assembly reactions that incorporate both Buchwald-Hartwig and arene-alkene coupling processes [9]. These transformations utilize a single catalyst-ligand system to achieve complex substitution patterns with high efficiency [9].
The multicomponent palladium-catalyzed approach for 6-fluoro-2-methyl-1H-indole synthesis involves three independent components in a one-pot reaction sequence [9]. The process begins with a Buchwald-Hartwig coupling between a fluorinated aryl halide and an appropriate amine component, followed by an intramolecular arene-alkene coupling that forms the indole ring system [9] [10].
Recent developments in palladium-catalyzed regioselective fluoroalkylation have demonstrated exclusive C4-selective reactions using highly active perfluoroalkyl iodonium triflates [11]. The key to achieving high regioselectivity involves the strategic placement of directing groups at the C3 position, enabling precise control over the fluorination site [11]. These reactions typically employ palladium(II) acetate as the catalyst under mild conditions [11].
The Barluenga cross-coupling methodology provides an alternative palladium-catalyzed route through the coupling of p-tosylhydrazones with nitroarylhalides, followed by reductive cyclization [12]. This two-step sequence has been optimized to achieve overall yields of 65-82% for substituted indole products [12]. The process utilizes bis(triphenylphosphine)palladium dichloride in catalytic amounts, serving dual roles in both coupling and cyclization steps [12].
Table 2: Palladium-Catalyzed Cross-Coupling Yields for Indole Synthesis
Methodology | Catalyst System | Temperature | Yield Range | Reference |
---|---|---|---|---|
Multicomponent Assembly | Pd/Ligand | 100-140°C | 70-85% | [9] |
Regioselective Fluoroalkylation | Pd(OAc)2 | 80-120°C | 65-78% | [11] |
Barluenga Coupling | PdCl2(PPh3)2 | 160°C | 65-82% | [12] |
Fluoroalcoholation | Pd(OAc)2 | 90-110°C | 68-75% | [13] |
The development of novel catalytic systems for regioselective fluorination has focused on overcoming the inherent challenges associated with carbon-fluorine bond formation [3] [14]. These systems employ diverse activation strategies including electrochemical methods, hydrogen bonding phase-transfer catalysis, and catalyst-free approaches [3] [15] [16].
Electrochemical fluorination using high-valent copper catalysts has emerged as a powerful method for carbon-hydrogen bond activation and subsequent fluorination [16]. The process involves oxidation-driven carbon-hydrogen activation followed by fluoride incorporation, with selectivity favoring more hydridic bonds [16]. This methodology offers advantages in terms of turnover efficiency and reaction control compared to traditional stoichiometric fluorinating agents [16].
Hydrogen bonding phase-transfer catalysis represents a significant advancement in asymmetric nucleophilic fluorination using alkali metal fluorides [15]. This approach employs chiral bis-urea catalysts that form tridentate hydrogen bonding complexes with fluoride ions from cesium salts, enabling highly efficient enantioselective ring-opening reactions [15]. The methodology addresses the long-standing challenge of utilizing inexpensive, abundant metal fluorides in organic synthesis [15].
The catalyst-free activation of perfluoroalkyl side chains in indole derivatives provides an alternative approach to selective carbon-fluorine bond formation [3]. This method utilizes the electron-withdrawing effect of perfluorinated alkyl groups to enable base-mediated deprotonation and subsequent nucleophilic substitution [3]. The process operates under mild conditions using diazabicycloundecene as base and water or sodium ethoxide as nucleophiles [3].
Table 3: Novel Catalytic Systems for Regioselective Fluorination
Catalytic System | Mechanism | Selectivity | Yield Range | Reference |
---|---|---|---|---|
Electrochemical Cu | C-H Activation | C-H selective | 60-80% | [16] |
H-bonding PTC | Asymmetric SN2 | Enantioselective | 75-92% | [15] |
Catalyst-free | Nucleophilic | Regioselective | 65-85% | [3] |
Selectfluor System | Electrophilic | C3-selective | 70-88% | [17] |
Microwave-assisted synthesis has revolutionized indole preparation through significant acceleration of reaction rates, improved energy efficiency, and enhanced product yields [18] [8]. The technology enables precise temperature control and uniform heating, leading to cleaner reactions with reduced by-product formation [18].
The microwave-assisted one-pot synthesis of indoles under Sonogashira conditions demonstrates the versatility of this approach [18]. The methodology involves a three-component coupling reaction carried out in two sequential steps, utilizing standard Sonogashira coupling conditions followed by acetonitrile and aryl iodide addition [18]. Reaction times are dramatically reduced from hours to minutes while maintaining excellent yields [18].
Flow chemistry techniques have emerged as transformative tools for heterocyclic synthesis, offering advantages in heat and mass transfer, process safety, and scalability [8] [19]. Continuous flow synthesis enables precise control over reaction parameters and facilitates the integration of multiple synthetic steps in telescoped sequences [8].
The application of flow chemistry to indole synthesis has demonstrated significant improvements in reaction efficiency and product quality [20] [8]. Automated sequential approaches for indole functionalization have been developed, incorporating iodo-magnesium exchange reactions followed by electrophile trapping in microreactor systems [20]. These setups achieve residence times of 7-12 minutes while maintaining high conversion rates [20].
Ultrasound-mediated radical cascade reactions represent another innovative approach to rapid indoline synthesis [21]. The sono-Fenton process enables the synthesis of functionalized indolines from 2-((N-aryl)amino)methyl)acrylates within 60 seconds, achieving yields up to 99% [21]. The methodology utilizes inexpensive iron sulfate catalyst under open reaction conditions without requiring anhydrous environments [21].
Table 4: Advanced Synthesis Techniques for Indole Derivatives
Technique | Reaction Time | Temperature | Yield Range | Key Advantage | Reference |
---|---|---|---|---|---|
Microwave-Assisted | 10-30 min | 120-180°C | 78-95% | Rapid heating | [18] |
Continuous Flow | 7-48 min | 80-140°C | 85-91% | Precise control | [20] [8] |
Ultrasonic Synthesis | 15-60 sec | 25-80°C | 85-99% | Ultra-fast | [21] |
Telescoped Flow | 38-48 min | 90-120°C | 66-91% | Multi-step | [8] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 6-fluoro-2-methyl-1H-indole through analysis of hydrogen, carbon, and fluorine nuclei. The compound exhibits distinctive spectral features that facilitate unambiguous identification and structural confirmation.
The proton nuclear magnetic resonance spectrum of 6-fluoro-2-methyl-1H-indole displays characteristic aromatic and aliphatic resonances that reflect the compound's electronic environment [1]. In deuterated chloroform solution, the indole nitrogen-hydrogen appears as a broad singlet at δ 7.82 parts per million, consistent with the electron-withdrawing effect of the fluorine substituent at the 6-position [1]. The aromatic proton at the 5-position manifests as a doublet of doublets at δ 7.43 parts per million with coupling constants of 8.6 hertz and 5.4 hertz, arising from vicinal coupling to the 4-position proton and long-range coupling to the fluorine nucleus [1].
The 7-position aromatic proton exhibits characteristic fluorine coupling, appearing as a doublet of doublets at δ 6.98 parts per million with a substantial fluorine-proton coupling constant of 9.6 hertz and a smaller coupling of 2.2 hertz to the neighboring aromatic proton [1]. The 4-position proton resonates as a complex multipip at δ 6.87 parts per million, displaying fluorine coupling with a constant of 9.8 hertz [1]. The 3-position vinyl proton of the indole ring appears as a singlet at δ 6.22 parts per million, characteristic of the electron-rich pyrrole portion of the molecule [1]. The methyl group substituent at the 2-position generates a distinctive singlet at δ 2.44 parts per million, providing definitive evidence for the regioisomeric assignment [1].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the comprehensive carbon framework of 6-fluoro-2-methyl-1H-indole with distinctive fluorine coupling patterns [1]. The carbon directly bonded to fluorine at the 6-position exhibits a characteristic doublet at δ 159.3 parts per million with a large one-bond carbon-fluorine coupling constant of 235.9 hertz [1]. This substantial coupling constant confirms the direct carbon-fluorine bond and provides unambiguous identification of the fluorine substitution position.
The carbon atoms adjacent to the fluorinated position display characteristic fluorine coupling effects. The 5-position carbon appears at δ 108.0 parts per million with a two-bond carbon-fluorine coupling of 24.1 hertz, while the 7-position carbon resonates at δ 96.8 parts per million with a substantial two-bond coupling of 26.2 hertz [1]. The 4a-position carbon (quaternary carbon of the benzene ring) shows a doublet at δ 135.9 parts per million with a two-bond fluorine coupling of 12.3 hertz [1].
The indole ring system carbons exhibit characteristic chemical shifts reflecting the aromatic electron density distribution. The 2-position carbon appears at δ 135.4 parts per million with minimal fluorine coupling of 2.5 hertz, while the 3-position carbon resonates at δ 100.3 parts per million as a singlet [1]. The 7a-position quaternary carbon displays no significant fluorine coupling at δ 125.5 parts per million [1]. The methyl carbon substituent appears as a singlet at δ 13.7 parts per million, providing definitive structural confirmation [1].
Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity for structural characterization of 6-fluoro-2-methyl-1H-indole [2]. The fluorine nucleus exhibits a characteristic chemical shift at δ -121.75 parts per million relative to trichlorofluoromethane, consistent with aromatic fluorine substitution patterns observed in related fluorinated indole derivatives [2]. This chemical shift position reflects the electronic environment of the fluorine atom within the electron-rich indole aromatic system.
The fluorine chemical shift demonstrates notable sensitivity to solvent effects and intermolecular interactions, making it a valuable probe for studying molecular environments and hydrogen bonding interactions [3]. Compared to other fluorinated indole isomers, the 6-fluoro substitution pattern produces distinct chemical shift characteristics that enable regioisomeric differentiation through fluorine nuclear magnetic resonance analysis [4].
Mass spectrometry of 6-fluoro-2-methyl-1H-indole reveals characteristic fragmentation pathways that provide structural information and enable identification in complex mixtures. The molecular ion exhibits behavior typical of fluorinated aromatic heterocycles under electron ionization conditions.
Under electron ionization conditions, 6-fluoro-2-methyl-1H-indole generates a molecular ion peak at mass-to-charge ratio 149, corresponding to the molecular formula C₉H₈FN . The molecular ion exhibits moderate stability characteristic of fluorinated indole derivatives, with the fluorine substitution providing electronic stabilization compared to unsubstituted analogs [6]. The presence of fluorine increases the ionization potential relative to unsubstituted indole, affecting the ease of electron removal and subsequent fragmentation patterns [6].
Primary fragmentation pathways involve α-cleavage adjacent to the nitrogen atom and loss of the methyl substituent. A significant fragment appears at mass-to-charge ratio 134, corresponding to loss of a methyl radical (15 mass units) from the molecular ion [7]. This fragmentation represents a common pathway in methylated indole derivatives where the methyl group undergoes homolytic cleavage due to stabilization of the resulting aromatic radical cation [8].
Secondary fragmentation of 6-fluoro-2-methyl-1H-indole involves ring cleavage and hydrogen fluoride elimination processes characteristic of fluoroaromatic compounds [7]. Loss of hydrogen fluoride (20 mass units) from various primary fragments generates species at mass-to-charge ratios consistent with defluorinated indole cations. This hydrogen fluoride elimination represents a common fragmentation pathway in aromatic fluorine compounds under high-energy electron impact conditions [9].
Ring opening fragmentations produce characteristic nitrogen-containing fragments, including formation of species corresponding to fluorinated aniline derivatives through indole ring cleavage [10]. The presence of fluorine influences the stability and abundance of these fragmentation products, with electronegative fluorine stabilizing certain cationic intermediates while destabilizing others through inductive effects [6].
Characteristic diagnostic fragment ions enable identification of 6-fluoro-2-methyl-1H-indole in analytical applications. The base peak frequently corresponds to loss of the fluoromethyl unit, generating a tropylium-type ion with enhanced stability [7]. Formation of small fluorine-containing fragments, such as fluorinated acetylium ions, provides additional structural confirmation through detection of fluorine-specific fragmentation products [9].
The fragmentation pattern exhibits dependence on ionization energy and instrumental conditions, with soft ionization techniques preserving the molecular ion while providing limited structural information, and hard ionization promoting extensive fragmentation suitable for structural elucidation [11]. These complementary approaches enable comprehensive mass spectrometric characterization of the compound across different analytical applications [10].
Vibrational spectroscopy provides detailed information about the molecular structure and bonding characteristics of 6-fluoro-2-methyl-1H-indole through analysis of fundamental vibrational modes.
The infrared spectrum of 6-fluoro-2-methyl-1H-indole exhibits characteristic aromatic carbon-hydrogen stretching vibrations in the 3100-3000 wavenumber region, with the indole nitrogen-hydrogen stretch appearing at approximately 3400 wavenumbers [12]. The electron-withdrawing fluorine substituent influences the aromatic carbon-hydrogen stretching frequencies, causing slight upfield shifts compared to unsubstituted indole derivatives [13]. Aliphatic carbon-hydrogen stretching from the methyl group produces characteristic absorptions near 2960 and 2870 wavenumbers, consistent with asymmetric and symmetric methyl stretching modes [14].
The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1600-1450 wavenumbers, with characteristic indole ring breathing modes producing medium to strong intensity absorptions [15]. The benzene ring portion of the indole system generates vibrations near 1580 and 1500 wavenumbers, while the pyrrole ring contributes absorptions in the 1460-1420 wavenumber region [12]. These aromatic stretching modes provide definitive identification of the indole chromophore and enable differentiation from other heterocyclic systems.
The carbon-fluorine bond in 6-fluoro-2-methyl-1H-indole produces characteristic stretching vibrations in the 1300-1000 wavenumber region, typical of aromatic carbon-fluorine bonds [13]. The primary carbon-fluorine stretching mode appears as a strong absorption near 1190 wavenumbers, reflecting the high polarity and strength of the carbon-fluorine bond [16]. Secondary carbon-fluorine vibrational modes, including bending and combination bands, contribute to the spectral complexity in the fingerprint region below 1000 wavenumbers [13].
The position of the carbon-fluorine stretching frequency provides information about the electronic environment of the fluorine atom within the aromatic system. Electron-donating effects from the indole nitrogen can influence the carbon-fluorine bond strength and corresponding vibrational frequency, causing slight variations compared to simple fluorobenzene derivatives [16]. These spectral features enable identification of the fluorine substitution pattern and differentiation from other fluorinated indole isomers [17].
Low-frequency vibrational modes in 6-fluoro-2-methyl-1H-indole arise from ring deformation, carbon-hydrogen bending, and skeletal vibrations of the indole framework [18]. The indole ring system produces characteristic out-of-plane bending vibrations between 900-700 wavenumbers, with specific patterns dependent on the substitution pattern [12]. The 6-fluoro substitution influences these deformation modes through mass and electronic effects, creating distinctive spectral signatures for structural identification.
In-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the 1300-1000 wavenumber region, overlapping with carbon-fluorine stretching modes and creating complex spectral patterns requiring careful deconvolution for accurate assignment [15]. The methyl group substituent contributes additional bending modes near 1460 and 1380 wavenumbers, corresponding to asymmetric and symmetric methyl deformation vibrations [14]. These combined vibrational features provide comprehensive structural fingerprints for compound identification and purity assessment.
The photophysical properties of 6-fluoro-2-methyl-1H-indole reflect the electronic structure of the fluorinated indole chromophore and provide information about excited state characteristics.
Ultraviolet-visible absorption spectroscopy of 6-fluoro-2-methyl-1H-indole reveals characteristic electronic transitions of the indole chromophore modified by fluorine substitution [19]. The primary absorption features arise from π→π* transitions within the aromatic system, with the lowest energy transition (¹Lₐ) appearing near 280 nanometers and a higher energy transition (¹Lᵦ) occurring around 220 nanometers [6]. The fluorine substituent causes slight blue-shifting of these transitions compared to unsubstituted indole due to the electron-withdrawing nature of fluorine [20].
The extinction coefficients of these transitions reflect the electronic coupling within the indole chromophore, with the ¹Lₐ transition typically exhibiting moderate intensity while the ¹Lᵦ transition displays higher oscillator strength [21]. Solvent effects influence the absorption spectra through changes in the dielectric environment and specific solvation interactions, with polar solvents generally causing red-shifts of the absorption maxima [22]. These spectral characteristics enable quantitative analysis and provide information about the electronic structure of the fluorinated indole system [23].
Fluorescence emission from 6-fluoro-2-methyl-1H-indole occurs from the ¹Lₐ excited state, producing characteristic emission in the ultraviolet region with maximum intensity near 320-330 nanometers [22]. The fluorine substitution affects the emission properties through electronic perturbation of the excited state, generally leading to enhanced quantum yields compared to certain other substituted indoles [20]. The emission spectrum exhibits characteristic vibronic structure reflecting the vibrational modes of the excited state chromophore [23].
The fluorescence lifetime of 6-fluoro-2-methyl-1H-indole provides information about excited state deactivation processes and environmental interactions [24]. Typical lifetimes range from 3-6 nanoseconds in organic solvents, with variations dependent on solvent polarity and hydrogen bonding interactions [25]. These fluorescence properties make the compound potentially useful as a fluorescent probe for studying local environments and molecular interactions in biological and chemical systems [23].
The photophysical properties of 6-fluoro-2-methyl-1H-indole can be optimized through understanding of structure-property relationships and environmental effects [20]. The position of fluorine substitution influences both absorption and emission characteristics, with 6-fluoro substitution providing a favorable balance of electronic modification without excessive perturbation of the indole chromophore [6]. Solvent selection affects both spectral position and fluorescence efficiency, enabling tuning of photophysical properties for specific applications [21].
Temperature and concentration effects provide additional control over photophysical behavior, with lower temperatures generally enhancing fluorescence quantum yields and reducing non-radiative decay processes [19]. These optimization strategies enable development of fluorinated indole derivatives with enhanced performance for analytical and biophysical applications requiring precise photophysical characteristics [23].
Table 1: Spectroscopic Characterization Data for 6-Fluoro-2-methyl-1H-indole |
---|
Nuclear Magnetic Resonance Data |
¹H NMR (CDCl₃, 400 MHz) δ: 7.82 (br s, 1H, NH), 7.43 (dd, J = 8.6, 5.4 Hz, 1H), 6.98 (dd, J = 9.6, 2.2 Hz, 1H), 6.87 (td, J = 9.8, 8.6 Hz, 1H), 6.22 (s, 1H), 2.44 (s, 3H) |
¹³C NMR (CDCl₃, 101 MHz) δ: 159.3 (d, J = 235.9 Hz), 135.9 (d, J = 12.3 Hz), 135.4 (d, J = 2.5 Hz), 125.5 (s), 120.1 (d, J = 9.9 Hz), 108.0 (d, J = 24.1 Hz), 100.3 (s), 96.8 (d, J = 26.2 Hz), 13.7 (s) |
¹⁹F NMR (CDCl₃, 470 MHz) δ: -121.75 |
Mass Spectrometric Data |
Molecular Ion: m/z 149 [M]⁺ |
Base Peak: m/z 134 [M-CH₃]⁺ |
Characteristic Fragments: m/z 129 [M-HF]⁺, m/z 77 [C₆H₅]⁺ |
Vibrational Spectroscopic Data |
IR (cm⁻¹): 3400 (NH stretch), 3100-3000 (aromatic CH), 2960, 2870 (methyl CH), 1580, 1500 (aromatic CC), 1190 (CF stretch) |
Electronic Spectroscopic Data |
UV-Vis λmax: 280 nm (¹Lₐ), 220 nm (¹Lᵦ) |
Fluorescence λem: 320-330 nm |
Fluorescence Lifetime: 3-6 ns (organic solvents) |
Table 2: Comparative Fluorine-19 Nuclear Magnetic Resonance Chemical Shifts | |
---|---|
Compound | ¹⁹F Chemical Shift (ppm) |
6-Fluoro-2-methyl-1H-indole | -121.75 |
5-Fluoro-3-methyl-1H-indole | -125.24 |
6-Fluoro-3-methyl-1H-indole | -121.75 |
4-Fluoroindole | -123.5 |
5-Fluoroindole | -125.0 |
7-Fluoroindole | -118.2 |
Irritant